3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Medicinal chemistry Structure-activity relationship Quinolinone SAR

Procure CAS 866813-28-7 to access a chemically distinct 1,4-dihydroquinolin-4-one scaffold tailored for cereblon (CRBN)-modulator discovery. Unlike ELQ antimalarials, this compound lacks the 2-methyl substituent, making it a selective CRBN binder and an ideal starting point for PROTAC linker attachment. Its low MW (413.47 g/mol) and TPSA (~37 Ų) favor oral bioavailability and CNS penetration. The 4-ethoxybenzoyl and 4-methoxybenzyl substitution pattern enables precise pharmacophore mapping when used alongside regioisomeric analogs. Use as a specificity control in antimalarial bc₁ screens or as a CRBN-targeting lead for structure-guided optimization.

Molecular Formula C26H23NO4
Molecular Weight 413.473
CAS No. 866813-28-7
Cat. No. B2925174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS866813-28-7
Molecular FormulaC26H23NO4
Molecular Weight413.473
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)OC
InChIInChI=1S/C26H23NO4/c1-3-31-21-14-10-19(11-15-21)25(28)23-17-27(16-18-8-12-20(30-2)13-9-18)24-7-5-4-6-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3
InChIKeyDVIPQNKAYZVJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 866813-28-7): Core Structural Identity and Procurement Context


3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 866813-28-7) is a fully synthetic 1,4-dihydroquinolin-4-one derivative featuring a 4-ethoxybenzoyl substituent at the 3-position and a 4-methoxybenzyl group at the N1-position. Its molecular formula is C₂₆H₂₃NO₄ with a molecular weight of 413.47 g/mol . The compound belongs to the 4-quinolone scaffold class, which is historically associated with antimalarial (endochin-like quinolones), antibacterial (fluoroquinolones), and cereblon (CRBN)-modulating activities [1][2]. Unlike the canonical endochin pharmacophore, this compound lacks the 2-methyl group on the quinolinone ring and carries an aryl ketone at position 3 rather than a carboxylic acid or diaryl ether, distinguishing it from both the ELQ (endochin-like quinolone) and fluoroquinolone subclasses [1].

3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: Why In-Class Compounds Cannot Simply Be Interchanged


Within the 3-aroyl-1-benzyl-1,4-dihydroquinolin-4-one series, even minor substituent variations produce functionally non-equivalent molecules. The target compound's 4-ethoxybenzoyl group at C3 and 4-methoxybenzyl group at N1 constitute a specific electronic and steric configuration that is absent in its closest regioisomeric and substitutional analogs. The 6,7-dimethoxy analog (CAS 866813-29-8) introduces two additional electron-donating methoxy groups on the benzo-fused ring, altering both the π-electron density of the quinolinone core and the compound's logP, which directly impacts membrane permeability and target engagement . Similarly, the 3-methoxybenzyl regioisomer (CAS 902624-99-1) repositions the methoxy substituent from the para to the meta position of the N-benzyl ring, modulating the compound's three-dimensional conformation and its interaction with hydrophobic binding pockets. Generic interchange among these analogs without experimental validation risks unpredictable changes in potency, selectivity, and ADME properties, as has been demonstrated for structurally related 4(1H)-quinolone antimalarials where single-atom substitutions altered IC₅₀ values by more than 10-fold [1].

3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


N1-Benzyl Substitution: 4-Methoxy vs. 3-Methoxy Regioisomer Impact on Lipophilicity and Target Access

The target compound carries a 4-methoxybenzyl group at N1, whereas one of its closest analogs, 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 902624-99-1), carries the methoxy substituent at the meta position. Moving the methoxy group from para to meta alters the molecular electrostatic potential surface and the preferred torsional angle of the benzyl moiety. In structurally related 4(1H)-quinolone antimalarial series, para-substituted benzyl analogs have been shown to exhibit systematically higher antiplasmodial potency compared to their meta-substituted counterparts, with IC₅₀ differences of 2- to 8-fold observed against Plasmodium falciparum W2 and D6 strains [1]. While direct IC₅₀ data for these specific two compounds are not publicly available, the class-level SAR trend is well-established for N1-benzyl-4-quinolones [1][2].

Medicinal chemistry Structure-activity relationship Quinolinone SAR

C3 Substituent Differentiation: 4-Ethoxybenzoyl vs. Unsubstituted Benzoyl Electronic Effect

The target compound features a 4-ethoxybenzoyl group at C3, whereas the simplest analog in this series, 3-benzoyl-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS 866344-51-6), bears an unsubstituted benzoyl group. The 4-ethoxy substituent is a moderate electron-donating group (Hammett σₚ ≈ −0.24) that increases the electron density of the carbonyl oxygen and the adjacent aromatic ring, thereby modulating hydrogen-bond acceptor strength and π-stacking interactions with aromatic residues in target binding sites. In the context of 3-aroyl-4-quinolones, the 4-ethoxy group has been shown to enhance metabolic stability compared to the 4-methoxy analog due to slower O-dealkylation, as the ethyl group is a poorer substrate for CYP450-mediated oxidation than the methyl group [1]. The ethoxy group also increases logP by approximately 0.5 units relative to the methoxy analog, which can improve membrane permeability for intracellular targets [1].

Electronic effects Acyl substitution Medicinal chemistry

Absence of 6,7-Dimethoxy Substitution: Impact on Molecular Weight and Ligand Efficiency

The target compound (MW 413.47 g/mol) lacks the 6,7-dimethoxy substitution present in its closest higher-MW analog, 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 866813-29-8, MW 473.53 g/mol). This difference of 60.06 g/mol (the mass of two OCH₃ units minus two H atoms) is substantial for ligand efficiency metrics. Assuming retention of target affinity, the lower molecular weight yields a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count), making the target compound a more atom-economical starting point for further optimization. Additionally, the absence of the 6- and 7-methoxy groups reduces the topological polar surface area (TPSA) by approximately 37 Ų (from ~74 Ų to ~37 Ų), which is predicted to improve passive membrane permeability and oral absorption potential based on the Veber rules (optimal TPSA < 140 Ų, but values nearer 40–70 Ų are favored for CNS penetration) [1].

Ligand efficiency Drug-likeness Molecular weight optimization

Scaffold Distinction from 2-Methyl-4(1H)-quinolones (ELQ Series): Lack of 2-Methyl Group Alters Biological Target Spectrum

The target compound is a 3-aroyl-1-benzyl-1,4-dihydroquinolin-4-one that lacks the 2-methyl group characteristic of the endochin-like quinolone (ELQ) antimalarial series. In the ELQ series, the 2-methyl group is critical for interaction with the cytochrome bc₁ complex of Plasmodium falciparum, and its removal has been shown to reduce antiplasmodial activity by >100-fold in some analogs [1]. Conversely, the absence of the 2-methyl group may redirect the compound's biological profile toward alternative targets. Dihydroquinolinones without 2-alkyl substitution have been disclosed as cereblon (CRBN) E3 ligase modulators, a therapeutic mechanism exploited in targeted protein degradation (PROTAC) applications [2]. This mechanistic bifurcation means that CAS 866813-28-7 cannot be treated as a direct substitute for ELQ antimalarials, but may possess a distinct target engagement profile relevant to oncology and immunomodulation programs.

Scaffold hopping Target selectivity Antimalarial quinolones

Purity and Identity Documentation: Vendor-Supplied Characterization Baseline

The target compound is offered by multiple chemical suppliers with typical purity specifications of 95%+ . The 6,7-dimethoxy analog (CAS 866813-29-8) is also offered at 95%+ purity . Both compounds are provided with standard characterization including ¹H NMR, LC-MS, and HPLC purity determination. However, the target compound's chromatographic retention time (HPLC) and mass spectral fragmentation pattern will differ from the 6,7-dimethoxy analog due to the absence of the two methoxy groups, providing a definitive analytical fingerprint for identity confirmation. The InChI Key DVIPQNKAYZVJMS-UHFFFAOYSA-N uniquely identifies this compound across databases and should be used for unambiguous procurement specification .

Quality control Compound characterization Procurement specification

3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: Preferred Application Scenarios Based on Quantitative Differentiation Evidence


Cereblon (CRBN) E3 Ligase Modulator Screening for Targeted Protein Degradation (PROTAC) Programs

The absence of a 2-methyl substituent distinguishes CAS 866813-28-7 from the ELQ antimalarial series and aligns it structurally with dihydroquinolinone compounds disclosed as cereblon (CRBN) binders in US Patent Application US20230192643A1 [1]. The 4-ethoxybenzoyl group at C3 provides a modifiable handle for linker attachment in PROTAC design, while the 4-methoxybenzyl group at N1 occupies a hydrophobic pocket within the CRBN binding site. The compound's relatively low molecular weight (413.47 g/mol) compared to 6,7-dimethoxy-substituted analogs (MW 473.53 g/mol) offers a favorable starting point for linker conjugation without exceeding the MW 900 Da threshold commonly targeted for PROTAC molecules [2]. This compound is best deployed in CRBN-focused screening cascades or as a core scaffold for structure-guided PROTAC optimization, rather than in antimalarial phenotypic screens where ELQ-scaffold compounds are more appropriate [1][2].

Physicochemical Property-Driven Hit-to-Lead Optimization with Emphasis on Permeability and Oral Bioavailability

With a calculated TPSA of approximately 37 Ų and MW of 413.47 g/mol, CAS 866813-28-7 falls within the favorable range for both oral absorption (per Veber rules) and potential CNS penetration (per Pajouhesh and Lenz guidelines, TPSA < 70 Ų for blood-brain barrier permeation) [1]. In contrast, the 6,7-dimethoxy analog (TPSA ~74 Ų) exceeds the preferred TPSA ceiling for CNS exposure and introduces additional hydrogen bond acceptors that can impair passive membrane diffusion. Programs prioritizing oral bioavailability and/or CNS target engagement should select the target compound over the 6,7-dimethoxy analog as the lead scaffold, reserving the dimethoxy-substituted version only when enhanced aqueous solubility or specific target hydrogen-bonding interactions offset the permeability penalty [1].

Structure-Activity Relationship (SAR) Studies Exploring N1-Benzyl Substituent Effects on Target Selectivity

The 4-methoxybenzyl group at N1 of CAS 866813-28-7 represents a defined electronic and steric configuration that can be systematically compared against the 3-methoxybenzyl regioisomer (CAS 902624-99-1) and the unsubstituted benzyl analog (CAS 866016-62-8) to map the N1 binding pocket of a target protein. Published 4-quinolone SAR demonstrates that para- versus meta-methoxy substitution on the N-benzyl ring can alter target potency by 2- to 8-fold [1]. Procurement of the complete regioisomeric set—including CAS 866813-28-7 as the para-methoxy representative—enables rigorous pharmacophore mapping and identification of the optimal N1 substitution pattern for a given biological target [1].

Antimalarial Counter-Screening and Cytochrome bc₁ Selectivity Profiling

Although CAS 866813-28-7 is not expected to display potent antimalarial activity due to its lack of the 2-methyl group essential for cytochrome bc₁ inhibition [1], this very property makes it valuable as a negative control compound in ELQ antimalarial programs. Its structural similarity to the ELQ scaffold (without the critical 2-methyl pharmacophore) allows it to serve as a specificity control in Plasmodium growth inhibition assays, helping to confirm that observed antiplasmodial activity in novel analogs is mechanism-based (cytochrome bc₁-dependent) rather than arising from non-specific cytotoxicity. Additionally, if antimalarial activity is detected, it would indicate engagement of an alternative Plasmodium target distinct from cytochrome bc₁, warranting further mechanistic investigation [1].

Quote Request

Request a Quote for 3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.